Welcome to the BenchChem Online Store!
molecular formula C11H12Br2O B8684762 4-bromo-2-(4-bromophenyl)tetrahydro-2H-pyran

4-bromo-2-(4-bromophenyl)tetrahydro-2H-pyran

Cat. No. B8684762
M. Wt: 320.02 g/mol
InChI Key: RINYIJCHDOFBCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08889730B2

Procedure details

To a solution of 4-bromobenzaldehyde (1.00 g, 5.41 mmol) and 3-buten-1-ol (800 mg, 10.8 mmol) in dichloromethane (20 mL) at room temperature was added zinc (II) bromide (25 mg, 0.11 mmol) followed by 33% hydrobromic acid (2.4 g) in acetic acid (4.9 g, 81 mmol) and stirred at room temperature for 5 hours. Reaction was quenched by aqueous sodium bicarbonate, then extracted with ethyl acetate, washed with brine, dried over sodium sulfate, filtered and concentrated. The residue was purified by silica gel chromatography to give the title compound (1.00 g) which contained some of 4-bromobenzaldehyde 1H NMR (400 MHz, CDCl3) δ ppm 7.49 (d, 2H) 7.24 (d, 2H) 5.19 (dd, 1H) 4.25 (m, 1H) 4.12 (m, 1H) 3.60 (m, 1H) 2.75 (m, 1H) 2.68 (m, 1H) 2.11 (m, 2H).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
800 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
25 mg
Type
catalyst
Reaction Step One
Quantity
2.4 g
Type
reactant
Reaction Step Two
Quantity
4.9 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:9]=[CH:8][C:5]([CH:6]=[O:7])=[CH:4][CH:3]=1.[CH2:10](O)[CH2:11][CH:12]=[CH2:13].[BrH:15].C(O)(=O)C>ClCCl.[Br-].[Zn+2].[Br-]>[Br:15][CH:11]1[CH2:12][CH2:13][O:7][CH:6]([C:5]2[CH:8]=[CH:9][C:2]([Br:1])=[CH:3][CH:4]=2)[CH2:10]1 |f:5.6.7|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
BrC1=CC=C(C=O)C=C1
Name
Quantity
800 mg
Type
reactant
Smiles
C(CC=C)O
Name
Quantity
20 mL
Type
solvent
Smiles
ClCCl
Name
Quantity
25 mg
Type
catalyst
Smiles
[Br-].[Zn+2].[Br-]
Step Two
Name
Quantity
2.4 g
Type
reactant
Smiles
Br
Step Three
Name
Quantity
4.9 g
Type
reactant
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature for 5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Reaction
CUSTOM
Type
CUSTOM
Details
was quenched by aqueous sodium bicarbonate
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel chromatography

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
BrC1CC(OCC1)C1=CC=C(C=C1)Br
Measurements
Type Value Analysis
AMOUNT: MASS 1 g
YIELD: CALCULATEDPERCENTYIELD 57.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.